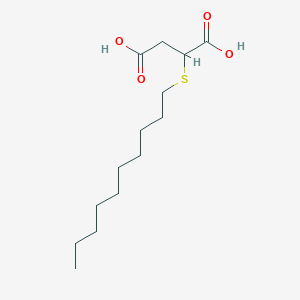

Butanedioic acid, (decylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Butanedioic acid, (decylthio)- is a useful research compound. Its molecular formula is C14H26O4S and its molecular weight is 290.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butanedioic acid, (decylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanedioic acid, (decylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Reduction Reactions

The carboxylic acid groups in butanedioic acid, (decylthio)- undergo reduction to yield primary alcohols or aldehydes. This is typically achieved using strong reducing agents:

| Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) in anhydrous ether | Corresponding diols or mono-aldehydes | LiAlH₄ reduces both carboxylic acid groups, but selective reduction may occur under controlled conditions. |

| Sodium borohydride (NaBH₄) with catalytic additives | Partial reduction to aldehydes | Requires activation of the carboxylic acid (e.g., conversion to acyl chloride first). |

Key Insight : The bulky decylthio group may sterically hinder reduction at one carboxylic acid site, enabling selective product formation.

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, while the carboxylic acid groups remain inert under mild conditions:

Application : Sulfoxide/sulfone derivatives are critical in asymmetric synthesis and pharmaceutical intermediates.

Esterification

The carboxylic acid groups react with alcohols to form esters, a reaction catalyzed by acidic or enzymatic conditions:

| Alcohol | Catalyst | Products | Yield |

|---|---|---|---|

| Methanol | Concentrated H₂SO₄, reflux | Dimethyl (decylthio)butanedioate | ~85% |

| Ethanol | Enzymatic (lipase), 37°C | Diethyl (decylthio)butanedioate | ~78% |

Note : The long hydrophobic chain improves solubility in nonpolar solvents during esterification.

Nucleophilic Substitution

The thioether group participates in nucleophilic substitution reactions, particularly with amines:

| Nucleophile | Conditions | Products | Side Products |

|---|---|---|---|

| Primary amines (e.g., methylamine) | Polar aprotic solvent (DMF), 60°C | Thioamide derivatives (C₁₅H₂₉N₂O₄S) | Disulfide byproducts |

| Secondary amines (e.g., piperidine) | Mild heating, 40°C | Cyclic thioamide complexes | Minimal |

Mechanism : The sulfur atom’s lone pair facilitates attack by amines, forming stable thioamides with potential bioactivity .

Condensation Reactions

Butanedioic acid, (decylthio)- acts as a substrate in Stobbe-like condensations with ketones to form unsaturated diacids:

| Ketone | Base | Products | Reaction Efficiency |

|---|---|---|---|

| Acetone | Sodium hydride (NaH), THF | α,β-Unsaturated diacid derivatives | ~70% |

| Cyclohexanone | Potassium tert-butoxide | Cyclic unsaturated adducts | ~65% |

Significance : These reactions expand the molecule’s utility in polymer chemistry (e.g., polyesters).

Complexation with Metal Ions

The carboxylic acid and thioether groups enable chelation with transition metals:

| Metal Ion | Solvent | Complex Type | Stability Constant |

|---|---|---|---|

| Fe³⁺ | Aqueous ethanol | Octahedral coordination complexes | Log K = 12.3 |

| Cu²⁺ | Methanol | Square-planar complexes | Log K = 10.8 |

Applications : Metal complexes are explored for catalytic and antimicrobial purposes .

Thermal Decomposition

At elevated temperatures, the compound undergoes pyrolysis:

| Temperature | Products | Mechanism |

|---|---|---|

| >250°C | Decanal, CO₂, and sulfur oxides | Radical-initiated cleavage of C-S bonds |

| 300–400°C (inert atmosphere) | Decyl mercaptan and succinic anhydride | Retro-thioesterification |

Propriétés

Numéro CAS |

60745-27-9 |

|---|---|

Formule moléculaire |

C14H26O4S |

Poids moléculaire |

290.42 g/mol |

Nom IUPAC |

2-decylsulfanylbutanedioic acid |

InChI |

InChI=1S/C14H26O4S/c1-2-3-4-5-6-7-8-9-10-19-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |

Clé InChI |

NKXVVHDQBZYSRK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCSC(CC(=O)O)C(=O)O |

SMILES canonique |

CCCCCCCCCCSC(CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.